molecular formula C12H16Cl2F3N3O B2825773 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride CAS No. 1955499-55-4

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride

Cat. No.: B2825773
CAS No.: 1955499-55-4
M. Wt: 346.18
InChI Key: KOVAEWLSWNACDI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its trifluoroacetyl group attached to a piperidin-4-yl and pyridin-3-yl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves the reaction of piperidin-4-ylamine with trifluoroacetic anhydride followed by the addition of pyridin-3-ylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroacetyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and biological activity.

Biology: In biological research, the compound is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in probing biological pathways.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of pain management and neurology.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride: Similar structure but lacks the pyridin-3-yl group.

  • 2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide dihydrochloride: Similar structure but lacks the piperidin-4-yl group.

Uniqueness: The uniqueness of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride lies in its combination of both piperidin-4-yl and pyridin-3-yl groups, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique structure and versatile reactivity make it a valuable compound in advancing scientific knowledge and technological development.

Properties

IUPAC Name

2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O.2ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;;/h1-2,5,8-9,16H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVAEWLSWNACDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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